Physicochemical Properties of 3-Fluoro-4-methoxyphenethyl Alcohol: An In-depth Technical Guide
Physicochemical Properties of 3-Fluoro-4-methoxyphenethyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxyphenethyl alcohol is a substituted aromatic alcohol with potential applications in pharmaceutical and materials science. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts distinct physicochemical properties that influence its reactivity, bioavailability, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-methoxyphenethyl alcohol, detailed experimental protocols for their determination, and an exploration of its potential mechanism of action.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-Fluoro-4-methoxyphenethyl alcohol is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be confirmed through empirical testing for critical applications.
| Property | Value | Source |
| Chemical Structure | 2-(3-Fluoro-4-methoxyphenyl)ethanol | - |
| CAS Number | 404-91-1 | [1] |
| Molecular Formula | C₉H₁₁FO₂ | [1] |
| Molecular Weight | 170.18 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 147-148 °C at 7 Torr | [1][2] |
| Melting Point | Data not available | - |
| Density (Predicted) | 1.150 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 14.76 ± 0.10 | [1] |
| LogP (Predicted) | 1.8 - 2.2 | [2] |
| Solubility | Slightly soluble in water | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development and material science. The following sections detail standard experimental protocols for key parameters.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [3]
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Sample Preparation: A small amount of the finely powdered solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) in a heating block or oil bath.
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Observation: The temperatures at which the substance first begins to melt (onset) and completely liquefies (completion) are recorded as the melting point range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination [4][5]
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Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling liquid (e.g., mineral oil).
-
Heating: The apparatus is heated gradually. A stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands and the liquid begins to vaporize.
-
Observation: Heating is stopped when a steady stream of bubbles is observed. As the apparatus cools, the vapor pressure inside the capillary tube decreases. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: OECD 105 Flask Method [1][6]
-
Equilibration: An excess amount of the substance is added to a known volume of the solvent (e.g., water) in a flask. The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., g/L or mg/mL).
pKa Determination
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.
Methodology: Potentiometric Titration [7]
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Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the compound in the two phases of a mixture of two immiscible solvents at equilibrium.
Methodology: Shake Flask Method (OECD 117) [2][8]
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the substance is dissolved in either the water-saturated octanol or the octanol-saturated water. The two phases are then mixed in a vessel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the substance in each phase is determined using an appropriate analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Potential Mechanism of Action
While specific signaling pathways for 3-Fluoro-4-methoxyphenethyl alcohol have not been elucidated, studies on related phenethyl alcohols provide insights into its potential biological activities. Phenethyl alcohol has been shown to disrupt the cellular permeability barrier in bacteria.[9] Furthermore, the structurally similar compound 4-methoxyphenethyl alcohol has been found to inhibit the synthesis of DNA, RNA, and protein in Escherichia coli.[10] Based on this, a plausible mechanism of action for 3-Fluoro-4-methoxyphenethyl alcohol could involve the disruption of the bacterial cell membrane, leading to increased permeability and subsequent inhibition of essential macromolecular synthesis.
Caption: Plausible mechanism of action for 3-Fluoro-4-methoxyphenethyl alcohol.
Synthesis Workflow
The primary synthetic route to 3-Fluoro-4-methoxyphenethyl alcohol involves the reduction of 3-Fluoro-4-methoxyphenylacetic acid.
Caption: Synthetic workflow for 3-Fluoro-4-methoxyphenethyl alcohol.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 2. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. phillysim.org [phillysim.org]
- 6. filab.fr [filab.fr]
- 7. m.youtube.com [m.youtube.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]

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